REACTION_SMILES
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[CH3:19][O:20][CH2:21][C:22](=[O:23])[Cl:24].[NH2:1][c:2]1[c:3]([F:12])[cH:4][c:5]2[c:9]([cH:10]1)[NH:8][C:7](=[O:11])[CH2:6]2.[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[NH:1]([c:2]1[c:3]([F:12])[cH:4][c:5]2[c:9]([cH:10]1)[NH:8][C:7](=[O:11])[CH2:6]2)[C:22]([CH2:21][O:20][CH3:19])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc2c(cc1F)CC(=O)N2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COCC(=O)Nc1cc2c(cc1F)CC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |